molecular formula C26H23ClF6N4O4 B15006239 7-(4-chlorophenyl)-1-[2-(3,4-diethoxyphenyl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(4-chlorophenyl)-1-[2-(3,4-diethoxyphenyl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15006239
M. Wt: 604.9 g/mol
InChI Key: VTZNGBPIOAMMHE-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]diazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[4,5-d][1,3]diazine core, followed by the introduction of the 4-chlorophenyl and 3,4-diethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction may produce alcohols or amines

Scientific Research Applications

7-(4-CHLOROPHENYL)-1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
  • 7-(4-FLUOROPHENYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C26H23ClF6N4O4

Molecular Weight

604.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-1-[2-(3,4-diethoxyphenyl)ethyl]-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H23ClF6N4O4/c1-3-40-17-10-5-14(13-18(17)41-4-2)11-12-37-21-19(22(38)35-23(37)39)24(25(28,29)30,26(31,32)33)36-20(34-21)15-6-8-16(27)9-7-15/h5-10,13H,3-4,11-12H2,1-2H3,(H,34,36)(H,35,38,39)

InChI Key

VTZNGBPIOAMMHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=C(C=C4)Cl)(C(F)(F)F)C(F)(F)F)OCC

Origin of Product

United States

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